molecular formula C40H85NO B1602109 Tetra-decylammonium hydroxide CAS No. 57340-65-5

Tetra-decylammonium hydroxide

Cat. No. B1602109
CAS RN: 57340-65-5
M. Wt: 596.1 g/mol
InChI Key: ZYSDERHSJJEJDS-UHFFFAOYSA-M
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Description



  • Tetra-decylammonium hydroxide (CAS 57340-65-5) is a quaternary ammonium compound.

  • It is also known as tetrakis(decyl)ammonium hydroxide.

  • Structurally, it contains a central quaternary ammonium ion with four decyl (C10H21) groups attached to it.

  • The hydroxide ion (OH-) is the counterion.





  • Synthesis Analysis



    • The synthesis of tetra-decylammonium hydroxide involves the reaction of decylamine (C10H21NH2) with sodium hydroxide (NaOH).

    • The resulting product is a solution of tetra-decylammonium hydroxide.





  • Molecular Structure Analysis



    • Tetra-decylammonium hydroxide has a molecular formula of C40H85NO.

    • It consists of a central positively charged quaternary ammonium ion (N+) surrounded by four decyl groups and a hydroxide ion (OH-).





  • Chemical Reactions Analysis



    • Tetra-decylammonium hydroxide can act as a base, donating OH- ions in reactions.

    • It can also participate in redox reactions due to its quaternary ammonium structure.





  • Physical And Chemical Properties Analysis



    • Tetra-decylammonium hydroxide is a liquid.

    • It is flammable and toxic if ingested, inhaled, or in contact with the skin.

    • It causes severe skin burns and eye damage.

    • The molecular weight is 596.11 g/mol.




  • Scientific Research Applications

    Hydrolysis of Polypeptide Esters

    Tetradecylammonium hydroxide is effective in the hydrolysis of polypeptide esters, converting them to corresponding acids with minimal racemization at the stereogenic centers. This is particularly effective for non-polar polypeptide esters that are insoluble in common solvents (Abdel-Magid et al., 1998).

    Chromatography and Detection of Inorganic Anions

    In the field of chromatography, tetradecylammonium hydroxide serves as an ion-pairing agent. It's particularly used in reversed-phase ion-pair chromatography with amperometric detection for determining oxidizable inorganic anions such as nitrite, thiosulfate, iodide, sulfide, and thiocyanate in lake water (Xu et al., 1993).

    Liquid Chromatography of Pharmaceutical Compounds

    In pharmaceutical research, tetradecylammonium hydroxide is utilized in reversed-phase liquid chromatographic elution of basic molecules. It modulates retention and improves peak shape of protonated basic solutes in chromatography (Manetto et al., 2020).

    Aerobic Degradation in Electronic Industries

    Tetradecylammonium hydroxide is used in electronic industries, particularly in photolithography processes. Studies on its aerobic degradation demonstrate high efficiency in removing this molecule from effluents, highlighting its potential for environmental management (Michelis et al., 2017).

    Zeolite Synthesis

    It plays a role in the synthesis of high-silica zeolites. The hydrolysis process involving tetradecylammonium hydroxide is crucial for the formation of nanoparticles in zeolite synthesis (Eilertsen et al., 2012).

    CO2 Sensing in Polymer Films

    Tetradecylammonium hydroxide is used in the creation of colorimetric thin polymer film sensors for CO2, demonstrating significant resistance to interference by protons or other ions at high concentrations (Mills & Wild, 1995).

    Deacylation of Cellulose Esters

    The compound mediates regioselective deacylation of cellulose esters, showing selectivity for the removal of acyl groups at specific positions, which is significant in material science (Zheng et al., 2014).

    Dispersion

    of SiC in Aqueous SuspensionTetradecylammonium hydroxide is used as a dispersant for silicon carbide (SiC) aqueous suspensions, effectively improving dispersion by increasing the negative zeta potential of SiC particles. This has implications in materials engineering and nanotechnology (Li et al., 2004).

    Catalyzing Chemical Reactions

    It serves as an efficient catalyst in the synthesis of various chemical compounds. For example, it catalyzes the construction of 3,5-substituted 1,2,4-oxadiazole rings, proving to be a mild alternative for base-catalyzed cyclizations (Otaka et al., 2014).

    Hematite Floatability in Mineral Processing

    In mineral processing, tetradecylammonium hydroxide enhances the floatability of hematite, a common iron ore, when used as a collector agent. This has applications in the optimization of mineral recovery processes (Montes & Atenas, 2005).

    Analytical Applications

    It is used in various analytical applications, such as characterizing chlorogenic acids and analyzing trace amounts of specific chemical subgroups. This has implications in food chemistry and analysis (Clifford et al., 1989).

    Environmental Treatment in Semiconductor Industry

    Tetradecylammonium hydroxide is crucial in treating waste process solutions in the semiconductor industry, especially in the removal of photoresist layers from circuit surfaces. Its biodegradation under aerobic conditions demonstrates high efficiency, crucial for environmental sustainability (Ferella et al., 2019).

    Wastewater Treatment in Nano-Electronics Manufacturing

    Its role in wastewater treatment, particularly in nano-electronics manufacturing, involves technologies like membrane distillation. This process efficiently treats TMAH wastewater, contributing to environmental management practices (Noor et al., 2019).

    Safety And Hazards



    • Tetra-decylammonium hydroxide is highly flammable and toxic.

    • It can cause skin and eye damage.

    • Serious muscle paralysis has been reported in animals and humans.




  • Future Directions



    • Research on tetra-decylammonium hydroxide continues, especially in the context of its applications in pharmacology and synthetic chemistry.




    Remember that tetra-decylammonium hydroxide is an experimental compound, and its use should be handled with caution. If you need further information, consult relevant scientific literature or safety data sheets12.


    properties

    IUPAC Name

    tetrakis-decylazanium;hydroxide
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI

    InChI=1S/C40H84N.H2O/c1-5-9-13-17-21-25-29-33-37-41(38-34-30-26-22-18-14-10-6-2,39-35-31-27-23-19-15-11-7-3)40-36-32-28-24-20-16-12-8-4;/h5-40H2,1-4H3;1H2/q+1;/p-1
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    InChI Key

    ZYSDERHSJJEJDS-UHFFFAOYSA-M
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Canonical SMILES

    CCCCCCCCCC[N+](CCCCCCCCCC)(CCCCCCCCCC)CCCCCCCCCC.[OH-]
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Molecular Formula

    C40H85NO
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    DSSTOX Substance ID

    DTXSID90557078
    Record name N,N,N-Tris(decyl)decan-1-aminium hydroxide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90557078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

    Molecular Weight

    596.1 g/mol
    Source PubChem
    URL https://pubchem.ncbi.nlm.nih.gov
    Description Data deposited in or computed by PubChem

    Product Name

    Tetra-decylammonium hydroxide

    CAS RN

    57340-65-5
    Record name N,N,N-Tris(decyl)decan-1-aminium hydroxide
    Source EPA DSSTox
    URL https://comptox.epa.gov/dashboard/DTXSID90557078
    Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
    Record name Tetrakis(decyl)ammonium hydroxide
    Source European Chemicals Agency (ECHA)
    URL https://echa.europa.eu/information-on-chemicals
    Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
    Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

    Retrosynthesis Analysis

    AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

    One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

    Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

    Strategy Settings

    Precursor scoring Relevance Heuristic
    Min. plausibility 0.01
    Model Template_relevance
    Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
    Top-N result to add to graph 6

    Feasible Synthetic Routes

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